α-hydroxy Alprazolam
α-hydroxy Alprazolam
Alpha-Hydroxyalprazolam belongs to the class of organic compounds known as 1, 2, 4-triazolo[4, 3-a][1, 4]benzodiazepines. These are aromatic compounds containing a 1, 4-benzodiazepine fused to and sharing a nitrogen atom with a 1, 2, 4-triazole ring. Alpha-Hydroxyalprazolam is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Hydroxyalprazolam has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxyalprazolam is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
37115-43-8
VCID:
VC0159172
InChI:
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2
SMILES:
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO
Molecular Formula:
C17H13ClN4O
Molecular Weight:
324.8 g/mol
α-hydroxy Alprazolam
CAS No.: 37115-43-8
Reference Standards
VCID: VC0159172
Molecular Formula: C17H13ClN4O
Molecular Weight: 324.8 g/mol
CAS No. | 37115-43-8 |
---|---|
Product Name | α-hydroxy Alprazolam |
Molecular Formula | C17H13ClN4O |
Molecular Weight | 324.8 g/mol |
IUPAC Name | (8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol |
Standard InChI | InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 |
Standard InChIKey | ZURUZYHEEMDQBU-UHFFFAOYSA-N |
SMILES | C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO |
Canonical SMILES | C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO |
Description | Alpha-Hydroxyalprazolam belongs to the class of organic compounds known as 1, 2, 4-triazolo[4, 3-a][1, 4]benzodiazepines. These are aromatic compounds containing a 1, 4-benzodiazepine fused to and sharing a nitrogen atom with a 1, 2, 4-triazole ring. Alpha-Hydroxyalprazolam is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Hydroxyalprazolam has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxyalprazolam is primarily located in the cytoplasm. |
Synonyms | alpha-hydroxyalprazolam |
Reference | 1.Greenblatt, D.J., and Wright, C.E. Clinical pharmacokinetics of alprazolam. Therapeutic implications. Clin. Pharmacokinet. 24(6), 453-471 (1993). |
PubChem Compound | 162244 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume